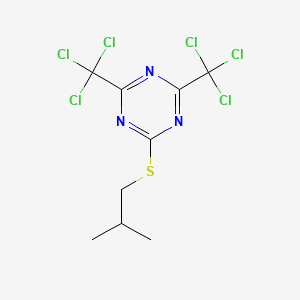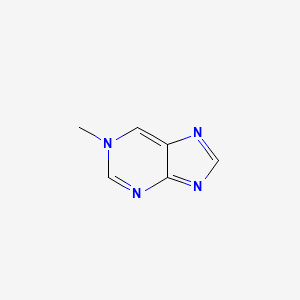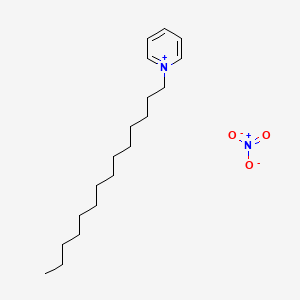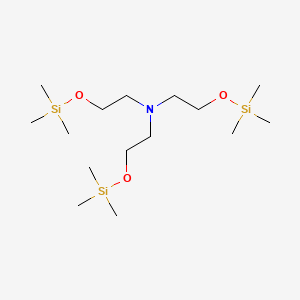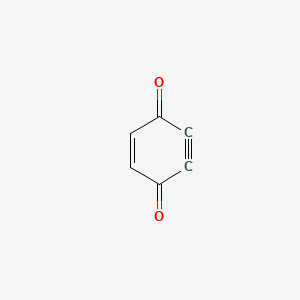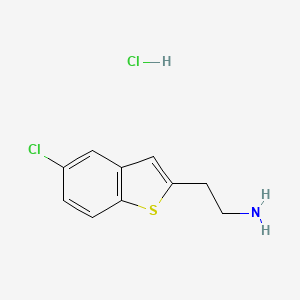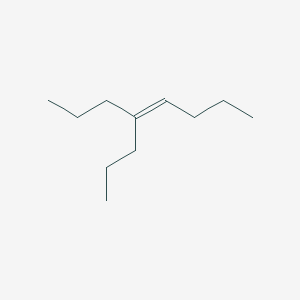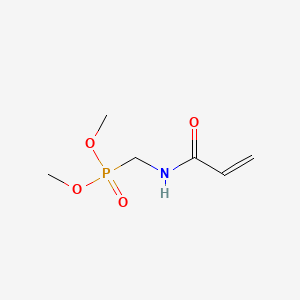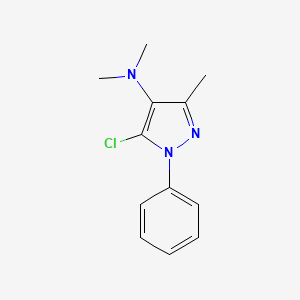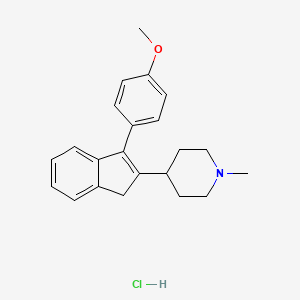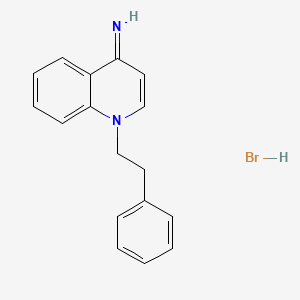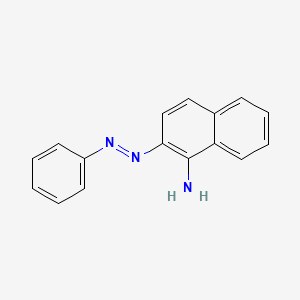
1-Naphthalenamine, 2-(phenylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenamine, 2-(phenylazo)-, also known as 2-(Phenylazo)-1-naphthylamine, is an organic compound with the molecular formula C16H12N2. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
準備方法
Synthetic Routes and Reaction Conditions
1-Naphthalenamine, 2-(phenylazo)- can be synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (below 5°C) to form phenyldiazonium chloride.
Industrial Production Methods
Industrial production of 1-Naphthalenamine, 2-(phenylazo)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pH, and reagent concentrations to achieve efficient coupling and minimize side reactions.
化学反応の分析
Types of Reactions
1-Naphthalenamine, 2-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-Naphthalenamine, 2-(phenylazo)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Widely used in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals
作用機序
The mechanism of action of 1-Naphthalenamine, 2-(phenylazo)- involves its interaction with molecular targets through the azo group (N=N). The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction .
類似化合物との比較
Similar Compounds
1-Naphthalenamine, N-phenyl-: Similar in structure but lacks the azo group (N=N).
2-Naphthalenamine, N-phenyl-: Another isomer with the azo group attached to a different position on the naphthalene ring
Uniqueness
1-Naphthalenamine, 2-(phenylazo)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the azo group (N=N) allows for unique redox behavior and interaction with various molecular targets, making it valuable in diverse applications .
特性
CAS番号 |
17804-19-2 |
|---|---|
分子式 |
C16H13N3 |
分子量 |
247.29 g/mol |
IUPAC名 |
2-phenyldiazenylnaphthalen-1-amine |
InChI |
InChI=1S/C16H13N3/c17-16-14-9-5-4-6-12(14)10-11-15(16)19-18-13-7-2-1-3-8-13/h1-11H,17H2 |
InChIキー |
KQKLHQCEBVSGTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


